molecular formula C11H16N2O B2513181 N-(3-aminophenyl)-3-methylbutanamide CAS No. 926225-62-9

N-(3-aminophenyl)-3-methylbutanamide

Cat. No.: B2513181
CAS No.: 926225-62-9
M. Wt: 192.262
InChI Key: OWULSOIKCMJQRO-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-methylbutanamide: is an organic compound that belongs to the class of amides It features an amide functional group attached to a 3-aminophenyl ring and a 3-methylbutanamide chain

Scientific Research Applications

N-(3-aminophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-3-methylbutanamide typically involves the reaction of 3-aminophenylamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-aminophenylamine+3-methylbutanoyl chlorideThis compound+HCl\text{3-aminophenylamine} + \text{3-methylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-aminophenylamine+3-methylbutanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

  • N-(2-aminophenyl)-3-methylbutanamide
  • N-(4-aminophenyl)-3-methylbutanamide
  • N-(3-aminophenyl)acetamide

Comparison: N-(3-aminophenyl)-3-methylbutanamide is unique due to the position of the amino group on the phenyl ring and the length of the alkyl chain. This structural difference can influence its reactivity and interaction with other molecules. For example, N-(2-aminophenyl)-3-methylbutanamide may have different steric and electronic properties, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-aminophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-5,7-8H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULSOIKCMJQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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